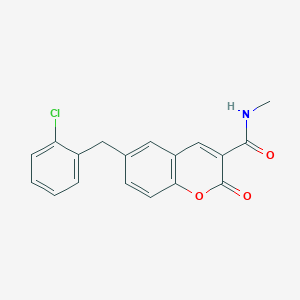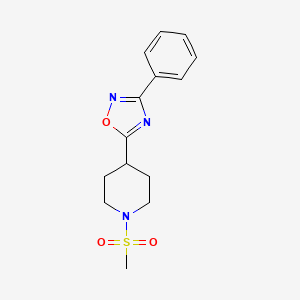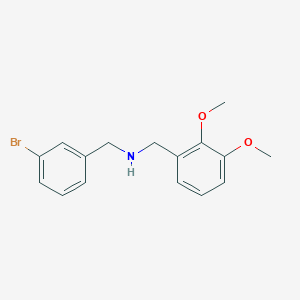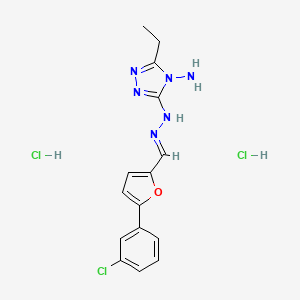
6-(2-chlorobenzyl)-N-methyl-2-oxo-2H-chromene-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-(2-chlorobenzyl)-N-methyl-2-oxo-2H-chromene-3-carboxamide, also known as CCN1, is a synthetic compound that has been studied for its potential applications in scientific research. This compound belongs to the class of chromene derivatives, which have been shown to possess various biological activities, including anti-inflammatory, anti-cancer, and anti-microbial properties.
科学的研究の応用
6-(2-chlorobenzyl)-N-methyl-2-oxo-2H-chromene-3-carboxamide has been studied for its potential applications in various scientific research fields, including medicinal chemistry, drug discovery, and cancer research. It has been shown to possess anti-cancer activity against various cancer cell lines, including breast, lung, and prostate cancer cells. 6-(2-chlorobenzyl)-N-methyl-2-oxo-2H-chromene-3-carboxamide has also been reported to inhibit the proliferation of cancer cells by inducing cell cycle arrest and apoptosis.
作用機序
The mechanism of action of 6-(2-chlorobenzyl)-N-methyl-2-oxo-2H-chromene-3-carboxamide is not fully understood, but it has been suggested that it may act by inhibiting the activity of certain enzymes involved in cancer cell proliferation and survival. 6-(2-chlorobenzyl)-N-methyl-2-oxo-2H-chromene-3-carboxamide has also been reported to modulate the expression of various genes involved in cell cycle regulation and apoptosis.
Biochemical and Physiological Effects:
6-(2-chlorobenzyl)-N-methyl-2-oxo-2H-chromene-3-carboxamide has been shown to possess various biochemical and physiological effects, including anti-inflammatory, anti-oxidant, and anti-microbial properties. It has also been reported to modulate the activity of certain neurotransmitters, which may have implications for the treatment of neurological disorders.
実験室実験の利点と制限
6-(2-chlorobenzyl)-N-methyl-2-oxo-2H-chromene-3-carboxamide has several advantages for lab experiments, including its high purity and yield, and its potential applications in various scientific research fields. However, its limitations include its limited solubility in water, which may affect its bioavailability and efficacy in vivo.
将来の方向性
There are several potential future directions for research on 6-(2-chlorobenzyl)-N-methyl-2-oxo-2H-chromene-3-carboxamide, including the development of more efficient synthesis methods, the investigation of its potential applications in drug discovery and medicinal chemistry, and the elucidation of its mechanism of action and biochemical effects. Additionally, further studies are needed to assess the safety and efficacy of 6-(2-chlorobenzyl)-N-methyl-2-oxo-2H-chromene-3-carboxamide in vivo, and to investigate its potential applications in the treatment of various diseases and disorders.
Conclusion:
In conclusion, 6-(2-chlorobenzyl)-N-methyl-2-oxo-2H-chromene-3-carboxamide is a synthetic compound that has been studied for its potential applications in various scientific research fields. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and potential future directions have been discussed in this paper. Further research is needed to fully understand the potential of 6-(2-chlorobenzyl)-N-methyl-2-oxo-2H-chromene-3-carboxamide in scientific research and its potential applications in the treatment of various diseases and disorders.
合成法
The synthesis method of 6-(2-chlorobenzyl)-N-methyl-2-oxo-2H-chromene-3-carboxamide involves the reaction of 2-hydroxy-1-naphthaldehyde with N-methyl anthranilic acid in the presence of acetic anhydride and sulfuric acid. The resulting product is then treated with 2-chlorobenzylamine to give 6-(2-chlorobenzyl)-N-methyl-2-oxo-2H-chromene-3-carboxamide. This method has been reported to yield 6-(2-chlorobenzyl)-N-methyl-2-oxo-2H-chromene-3-carboxamide with a high purity and yield, making it suitable for scientific research applications.
特性
IUPAC Name |
6-[(2-chlorophenyl)methyl]-N-methyl-2-oxochromene-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14ClNO3/c1-20-17(21)14-10-13-9-11(6-7-16(13)23-18(14)22)8-12-4-2-3-5-15(12)19/h2-7,9-10H,8H2,1H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNWCVEGMIWAGRQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1=CC2=C(C=CC(=C2)CC3=CC=CC=C3Cl)OC1=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
<0.7 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID24795879 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-[(cyclohexylamino)methylene]-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazole-3-thione](/img/structure/B5836747.png)


![methyl {3-[(phenoxyacetyl)amino]phenoxy}acetate](/img/structure/B5836775.png)

![N-[amino(1,3-benzoxazol-2-ylamino)methylene]-3-(2-furyl)acrylamide](/img/structure/B5836799.png)
![2-chloro-3-[(3-fluorophenyl)amino]naphthoquinone](/img/structure/B5836812.png)




![3-methyl-N-{4-[(1,3-thiazol-2-ylamino)sulfonyl]phenyl}butanamide](/img/structure/B5836845.png)
